molecular formula C18H25NO6 B558313 Boc-Glu(OBzl)-OMe CAS No. 59279-58-2

Boc-Glu(OBzl)-OMe

Cat. No. B558313
CAS RN: 59279-58-2
M. Wt: 351.4 g/mol
InChI Key: KHCZTGSAKNZBOV-AWEZNQCLSA-N
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Description

Boc-Glu(OBzl)-OMe is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues . It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease that have enzyme inhibitory activity in vitro .


Synthesis Analysis

Boc-Glu(OBzl)-OMe can be used for the solid-phase peptide synthesis containing glutamate benzyl ester residues . It is an amino acid building block used in the synthesis of unique peptides .


Molecular Structure Analysis

The molecular formula of Boc-Glu(OBzl)-OMe is C17H23NO6 . The molecular weight is 337.37 g/mol .


Chemical Reactions Analysis

Boc-Glu(OBzl)-OMe is an amino acid building block. It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease that have enzyme inhibitory activity in vitro .

Scientific Research Applications

  • Crystal Structure Studies : Boc-Glu(OBzl)-OMe has been used to study crystal structures of peptides, revealing important insights into molecular arrangements and interactions. For instance, a study by Karle et al. (1990) used a derivative of Boc-Glu(OBzl)-OMe to illustrate a parallel zipper arrangement of interacting helical peptide columns in crystals (Karle et al., 1990).

  • Solid-Phase Peptide Synthesis : This compound has been implicated in studies of side reactions during solid-phase peptide synthesis, providing insights into structural diversification in combinatorial design. For example, a study highlighted transesterification of Boc-Glu(OBzl) in peptide synthesis, leading to structural modifications (Hsieh et al., 2009).

  • Synthesis of Peptide Analogs : Research has utilized Boc-Glu(OBzl)-OMe in the synthesis of peptide analogs, such as those mimicking sequences of bovine prothrombin precursor. These studies explore the carboxylation of peptides and their interaction with enzymes like vitamin K-dependent carboxylase (Rich et al., 2009).

  • Molecular Imprinted Polymeric Membranes : The use of Boc-Glu(OBzl)-OMe in the creation of molecularly imprinted polymeric membranes for chiral recognition has been documented. This research demonstrates the ability of these membranes to recognize specific isomers, highlighting potential applications in enantioselective processes (Yoshikawa et al., 2001).

  • Conformational Analysis of Peptides : The compound has been key in studies analyzing the conformation of peptides in solution and in crystalline states, providing valuable information on peptide stability and structure (Schmitt et al., 1982).

Safety And Hazards

Ensure adequate ventilation. Use personal protective equipment. Wear chemical impermeable gloves. Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye .

Relevant Papers Unfortunately, the search for relevant papers on Boc-Glu(OBzl)-OMe did not yield any specific results .

properties

IUPAC Name

5-O-benzyl 1-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-14(16(21)23-4)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCZTGSAKNZBOV-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552977
Record name 5-Benzyl 1-methyl N-(tert-butoxycarbonyl)-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Glu(OBzl)-OMe

CAS RN

59279-58-2
Record name 5-Benzyl 1-methyl N-(tert-butoxycarbonyl)-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Seprodi, G Kéri - OTKA Kutatási Jelentések| OTKA Research …, 2007 - real.mtak.hu
Új, biológiailag aktív oligomer hordozó molekulákat terveztünk, szintetizáltunk és teszteltünk. A kismolekulasúlyú oligomer molekulák alkalmasaknak bizonyultak arra, hogy hozzájuk 3-…
Number of citations: 0 real.mtak.hu
PL Boudreault - 2005 - library-archives.canada.ca
Les peptides et les protéines naturels sont d'une importance capitale pour tous les êtres vivants de notre planète. Plus particulièrement, les peptides lytiques membranaires …
Number of citations: 0 library-archives.canada.ca

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